molecular formula C20H28N2O6 B8342534 (1S,3R,4S)-4-{[(Benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 365998-34-1

(1S,3R,4S)-4-{[(Benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B8342534
CAS RN: 365998-34-1
M. Wt: 392.4 g/mol
InChI Key: BJLAYQVPOJAUGS-HRCADAONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a cyclohexane derivative with three functional groups attached to it: a benzyloxy carbonyl group, a tert-butoxycarbonyl group, and a carboxylic acid group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving amine protection and peptide coupling .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclohexane ring at its core, with the three functional groups attached at the 1, 3, and 4 positions of the ring. The stereochemistry at these positions is indicated by the (1S,3R,4S) configuration .


Chemical Reactions Analysis

The presence of the Boc group suggests that this compound could be involved in peptide coupling reactions . The Boc group can be removed under acidic conditions, revealing a free amine group that can react with a carboxylic acid to form a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its application. If it’s used in peptide synthesis, its role would be as a building block that can be coupled with other amino acids or peptides to form larger peptide chains .

Future Directions

The future research directions for this compound could involve exploring its potential applications in peptide synthesis and other areas of organic chemistry .

properties

CAS RN

365998-34-1

Product Name

(1S,3R,4S)-4-{[(Benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

(1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-16-11-14(17(23)24)9-10-15(16)21-18(25)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t14-,15-,16+/m0/s1

InChI Key

BJLAYQVPOJAUGS-HRCADAONSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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